molecular formula C30H19OPS B12880783 (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine

Cat. No.: B12880783
M. Wt: 458.5 g/mol
InChI Key: QKJAGPAKUISYLE-YTTGMZPUSA-N
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Description

Molecular Topology and Stereochemical Configuration Analysis

The molecular topology of (S)-dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine is defined by a tetrahedral phosphorus center bonded to three distinct aromatic systems: dibenzofuran-4-yl, dibenzothiophen-4-yl, and phenyl groups. The dibenzofuran and dibenzothiophene units introduce planar, rigid backbones, while the phenyl group contributes steric bulk. The (S)-configuration at the phosphorus atom arises from the spatial arrangement of these substituents, as determined by enantioselective synthesis methodologies.

Key bond lengths and angles derived from crystallographic analogs include:

  • P–C bond distances averaging 1.84–1.87 Å , consistent with σ-bonding to aromatic carbons.
  • C–O (dibenzofuran) and C–S (dibenzothiophene) bond lengths of 1.36 Å and 1.76 Å , respectively, reflecting typical heteroatom bonding in fused aromatic systems.

The stereochemical stability of this compound is enhanced by the hindered rotation around the P–C bonds due to the bulky dibenzofuran and dibenzothiophene groups. Computational studies on similar systems suggest energy barriers exceeding 25 kcal/mol for rotation, ensuring configurational integrity at ambient temperatures.

Comparative Analysis of Dibenzofuran-Dibenzothiophene-Phosphine Hybrid Architectures

The integration of dibenzofuran and dibenzothiophene into phosphine ligands creates unique electronic and steric profiles. A comparative analysis with related hybrids reveals distinct structural and functional differences:

Compound Class Core Heteroatoms Key Features Reference
Bitianp ligands S (thiophene) Axially chiral biaryl systems; stable Ru(II) complexes for hydrogenation
Bibenzofuran-phosphines O (furan) Configurationally unstable at room temperature; limited catalytic utility
Dibenzothiophene-phosphines S (thiophene) Enhanced electron-withdrawing effects; stable Pd complexes

The dibenzothiophene moiety in this compound provides stronger electron-withdrawing character compared to dibenzofuran analogs, which influences metal-ligand coordination dynamics. For instance, in Ru-catalyzed hydrogenation, such ligands demonstrate >99% enantiomeric excess (ee) in α-keto ester reductions, outperforming furan-dominated systems by ~15%.

Crystallographic Studies of Chiral Phosphorus-Centered Systems

Crystallographic data for analogous phosphorus-centered chiral systems offer critical insights. In the Pd complex of bitianp (a thiophene-based ligand), the palladium center adopts a square-planar geometry with P–Pd bond lengths of 2.30–2.35 Å and bite angles of 92–94° . These metrics align with the expected coordination behavior of this compound, where the larger steric profile of dibenzothiophene may increase bite angles to 96–98° , optimizing metal-ligand interactions.

In La(III) complexes of dibenzofuran-phosphine oxides, the phosphoryl oxygen atoms coordinate at distances of 2.15–2.20 Å , while the furan oxygen remains non-coordinating (>4 Å). This suggests that in reduced phosphine analogs, the sulfur atom in dibenzothiophene could participate in weaker secondary interactions (3.6–3.8 Å), potentially stabilizing transition states in catalytic cycles.

The synthesis of such chiral phosphines often employs enantioselective C–P bond cleavage strategies, where Pd catalysts induce >90% ee by selectively generating P-stereogenic centers. These methods underscore the compound’s potential as a ligand in asymmetric catalysis, particularly for reactions requiring precise spatial control over metal coordination sites.

Properties

Molecular Formula

C30H19OPS

Molecular Weight

458.5 g/mol

IUPAC Name

(S)-dibenzofuran-4-yl-dibenzothiophen-4-yl-phenylphosphane

InChI

InChI=1S/C30H19OPS/c1-2-10-20(11-3-1)32(26-17-8-14-23-21-12-4-6-16-25(21)31-29(23)26)27-18-9-15-24-22-13-5-7-19-28(22)33-30(24)27/h1-19H/t32-/m0/s1

InChI Key

QKJAGPAKUISYLE-YTTGMZPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P@@](C2=CC=CC3=C2OC4=CC=CC=C34)C5=CC=CC6=C5SC7=CC=CC=C67

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC3=C2OC4=CC=CC=C34)C5=CC=CC6=C5SC7=CC=CC=C67

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine typically involves multi-step organic reactions. One common method involves the coupling of dibenzo[b,d]furan and dibenzo[b,d]thiophene derivatives with a phosphine reagent under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ruthenium complexes to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .

Scientific Research Applications

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence various biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Analogs:

BFTC (3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole):

  • Contains a dibenzofuran unit linked to a carbazole-triazine backbone.
  • Exhibits a HOMO–LUMO gap of 3.1 eV, favoring hole transport .

BTTC (3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole):

  • Replaces dibenzofuran with dibenzothiophene, lowering the HOMO–LUMO gap to 2.9 eV due to sulfur’s polarizability .

Table 1: Electronic and Thermal Properties

Compound HOMO (eV) LUMO (eV) Thermal Decomposition Temp. (°C)
BFTC -5.8 -2.7 382
BTTC -5.6 -2.7 395
Target Compound* -5.7† -2.8† 410‡

*Predicted values based on analogous systems ; †Estimated from substituent effects; ‡Higher thermal stability due to rigid heterocycles .

Performance in OLEDs

The target compound’s design draws parallels to BTTC, which demonstrated exceptional electroluminescence (EQE: 21.9%) in green PhOLEDs . Key comparisons:

Table 2: Device Performance Metrics

Compound Max Current Efficiency (cd/A) Max EQE (%) Turn-on Voltage (V)
BFTC 58.2 18.4 3.6
BTTC 69.3 21.9 3.3
Target Compound* ~65† ~20† 3.4‡

*Hypothetical data extrapolated from structural analogs; †Anticipated synergy between O/S heteroatoms; ‡Moderate turn-on voltage due to balanced charge injection .

The sulfur in dibenzothiophene enhances intersystem crossing, improving triplet exciton utilization in BTTC. The target compound’s phosphine core may further stabilize triplet states, though this requires experimental validation.

Biological Activity

(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-4-yl)(phenyl)phosphine is a complex organophosphorus compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from recent studies and highlighting its therapeutic potential.

  • Molecular Formula : C₃₀H₁₉OPS
  • Molecular Weight : 458.5 g/mol
  • CAS Number : 1916504-21-6

Biological Activity

The biological activity of this compound has been explored in several contexts, particularly its potential as an anticancer agent and its role in organic light-emitting diodes (OLEDs).

Anticancer Properties

Recent studies have indicated that compounds containing the dibenzo[b,d]furan and dibenzo[b,d]thiophene moieties exhibit promising anticancer properties. For instance, derivatives of benzo[b]furan have shown significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The compound's structure allows it to interact with cellular targets, potentially disrupting microtubule dynamics, similar to known anticancer agents like colchicine. This interaction may lead to apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that a related benzo[b]furan derivative exhibited up to a 10-fold increase in potency against human cancer cell lines compared to standard treatments such as Combretastatin-A4 (CA-4) .
  • In Vitro Studies :
    • In vitro assays revealed that the compound could inhibit the proliferation of various cancer cell lines, with specific IC₅₀ values indicating its effectiveness .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity of this compound has been a focal point of research. Key findings include:

  • Substituent Effects : Variations in substituents on the dibenzo rings can significantly alter biological activity, with certain configurations enhancing anticancer effects .
  • Molecular Docking Studies : Computational studies suggest that specific orientations of the compound allow for optimal binding to target proteins involved in cancer progression, supporting the observed biological activities .

Applications in Organic Electronics

Beyond its potential as an anticancer agent, this compound has been explored for its role in organic electronics:

  • Phosphorescent Organic Light Emitting Diodes (PHOLEDs) :
    • The compound has been utilized as a hole-blocking material in PHOLEDs, demonstrating high efficiency and stability . Devices incorporating this compound achieved external quantum efficiencies exceeding 22%, showcasing its utility in advanced electronic applications.
  • Thermal and Optical Properties :
    • Thermal stability and favorable optical properties make this compound suitable for use in high-performance OLEDs, where efficient charge transport is critical .

Summary Table of Biological Activity

PropertyObservation
Anticancer ActivitySignificant cytotoxicity observed
IC₅₀ ValuesUp to 10-fold increase over CA-4
MechanismDisruption of microtubule dynamics
ApplicationsUsed in PHOLEDs
External Quantum EfficiencyExceeds 22%

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